molecular formula C6H11Cl2N3O B1305077 6-Methoxypyridine-2,3-diamine dihydrochloride CAS No. 94166-62-8

6-Methoxypyridine-2,3-diamine dihydrochloride

Cat. No. B1305077
Key on ui cas rn: 94166-62-8
M. Wt: 212.07 g/mol
InChI Key: HFTXXPTXSCLIIP-UHFFFAOYSA-N
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Patent
US07256295B2

Procedure details

2,3-Diamino-6-methoxypyridine dihydrochloride, 25.0 gm (0.117 mole) was suspended in water (50.0 ml) and the mixture was cooled to 15° C. After cooling, the reaction mixture was neutralized with 25% aqueous ammonia solution to the pH of 7.0 to 8.0. The separated precipitate was stirred for half an hour and then filtered out. After drying under vacuum 14.95 gm of 2,3-diamino-6-methoxypyridine (92.0% yield) was obtained with a purity of 99.01% by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[C:6]([O:11][CH3:12])[N:5]=1.N>O>[NH2:3][C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[C:6]([O:11][CH3:12])[N:5]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC1=NC(=CC=C1N)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The separated precipitate was stirred for half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered out

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC=C1N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.95 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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